

Fmoc-L-Norleucine Solubility in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-L-Norleucine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N- α -(9-Fluorenylmethoxycarbonyl)-L-norleucine (**Fmoc-L-Norleucine**), a critical parameter for its application in solid-phase peptide synthesis (SPPS), solution-phase chemistry, and drug development. Understanding the solubility profile of this unnatural amino acid derivative is essential for optimizing reaction conditions, ensuring high yields, and developing robust manufacturing processes.

Core Solubility Data

The solubility of **Fmoc-L-Norleucine** is highly dependent on the choice of solvent, with polar aprotic solvents generally demonstrating the highest efficacy. The following table summarizes available quantitative and qualitative solubility data.



Solvent	Molar Solubility (mol/L)	Solubility (g/L)	Qualitative Assessmen t	Temperatur e	Citation
N,N- Dimethylform amide (DMF)	~0.5 M	~176.7	Clearly Soluble	Not Specified	[1][2]
Chloroform (CHCl₃)	Data Not Available	Data Not Available	Soluble	Not Specified	[3][4]
Dichlorometh ane (DCM)	Data Not Available	Data Not Available	Soluble	Not Specified	[3][4]
Ethyl Acetate (EtOAc)	Data Not Available	Data Not Available	Soluble	Not Specified	[3][4]
Dimethyl Sulfoxide (DMSO)	Data Not Available	Data Not Available	Soluble	Not Specified	[3][4]
Acetone	Data Not Available	Data Not Available	Soluble	Not Specified	[3][4]

Note: The quantitative data for DMF is calculated based on a product specification indicating that 25 mmoles are "clearly soluble" in 50 ml of DMF. The molecular weight of **Fmoc-L-Norleucine** is 353.41 g/mol .

For context, the structurally similar compound Fmoc-L-Leucine exhibits a solubility of approximately 30 mg/mL in ethanol, DMSO, and DMF.[5][6] While not directly applicable to **Fmoc-L-Norleucine**, this suggests a general trend of good solubility for Fmoc-protected amino acids in these common polar organic solvents.

Solvent Selection in Peptide Synthesis

The choice of solvent is paramount in Fmoc-based solid-phase peptide synthesis. The solvent must effectively solvate the growing peptide chain, the solid support resin, and the incoming Fmoc-amino acid to ensure efficient coupling reactions.



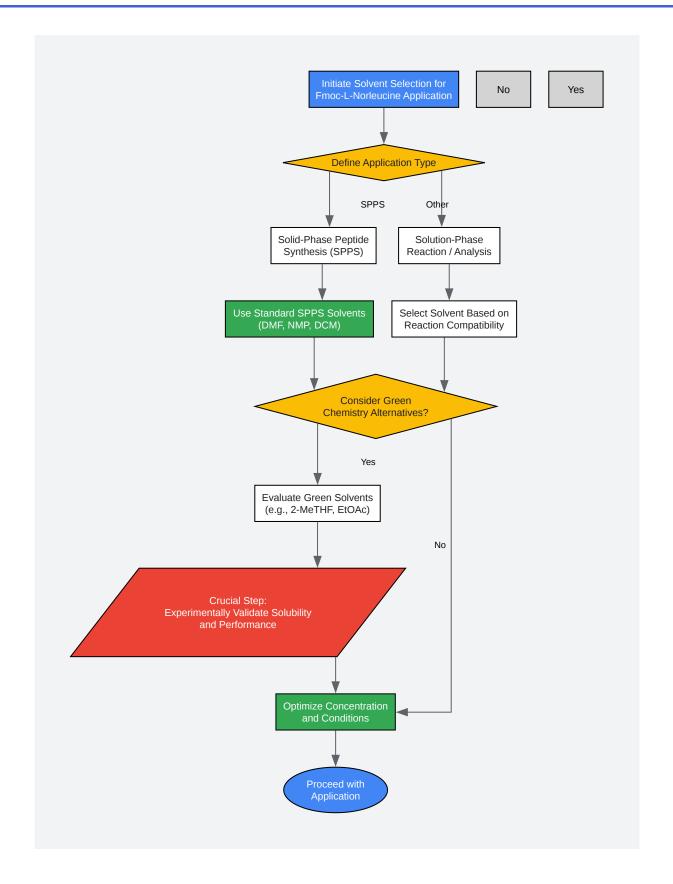




- Conventional Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most widely used solvents for Fmoc SPPS.[7] Their widespread use is due to their excellent ability to dissolve Fmoc-protected amino acids and swell common polystyrene-based resins, facilitating reaction kinetics.[7] Dichloromethane (DCM) is also frequently used, particularly for resin swelling and washing steps.[7]
- Green Chemistry Alternatives: There is a significant research effort to replace traditional SPPS solvents with more environmentally friendly alternatives.[8] Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored.[8] However, a primary challenge with these greener solvents is the often-limited solubility of Fmoc-amino acid derivatives, which can negatively impact coupling efficiency and overall synthesis yield.
 [8] Researchers must carefully validate the solubility of specific building blocks like Fmoc-L-Norleucine when developing green peptide synthesis protocols.[8]

The logical flow for selecting a suitable solvent system is visualized in the diagram below.





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Caption: Workflow for Solvent Selection in **Fmoc-L-Norleucine** Applications.



Experimental Protocols

While specific experimental details from the cited sources for determining the solubility of **Fmoc-L-Norleucine** are not provided, a standard and reliable protocol for such a determination is outlined below. This method is widely accepted for generating accurate solubility data for crystalline solids like Fmoc-amino acids.

Protocol: Isothermal Equilibrium Method for Solubility Determination

- Objective: To determine the saturation solubility of Fmoc-L-Norleucine in a selected organic solvent at a constant temperature.
- Materials:
 - Fmoc-L-Norleucine (crystalline solid, >98% purity).
 - Solvent of interest (e.g., DMF, 2-MeTHF), HPLC grade.
 - Thermostatically controlled shaker or agitation system (e.g., shaking water bath, orbital shaker in a temperature-controlled chamber).
 - Calibrated thermometer.
 - Syringe filters (0.2 or 0.45 μm, compatible with the solvent).
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Procedure:
 - Sample Preparation: Add an excess amount of solid Fmoc-L-Norleucine to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.

Foundational & Exploratory

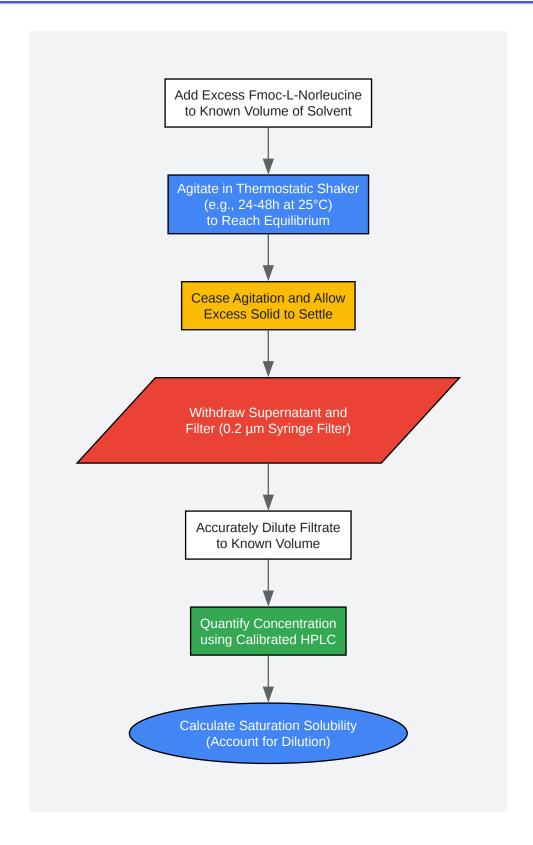




- Equilibration: Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.
- Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle for at least 1-2 hours at the constant experimental temperature. Carefully withdraw a sample of the supernatant using a pipette or syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solids.
- Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of **Fmoc-L-Norleucine** is used to determine the concentration of the solute in the diluted sample.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
- Validation: The experiment should be repeated at least in triplicate to ensure the
 reproducibility and accuracy of the results. The solid phase remaining after equilibration can
 be analyzed (e.g., by XRPD) to check for any polymorphic transformations or solvate
 formation during the experiment.

The experimental workflow for this protocol is illustrated below.





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Caption: Experimental Workflow for Determining Solubility via Isothermal Equilibrium.



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